molecular formula C19H11N3O5 B5952603 5-(3-nitrophenoxy)-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione CAS No. 5224-21-5

5-(3-nitrophenoxy)-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B5952603
CAS No.: 5224-21-5
M. Wt: 361.3 g/mol
InChI Key: ZRAVZHZGRICMLN-UHFFFAOYSA-N
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Description

5-(3-nitrophenoxy)-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a nitrophenoxy group, a pyridinyl group, and an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-nitrophenoxy)-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindole-dione core, followed by the introduction of the nitrophenoxy and pyridinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-nitrophenoxy)-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can achieve reduction.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

5-(3-nitrophenoxy)-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-(3-nitrophenoxy)-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenoxy and pyridinyl groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The isoindole-dione core provides structural stability and contributes to the overall binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-nitrophenoxy)-2-(pyridin-3-yl)-1H-isoindole-1,3(2H)-dione
  • 5-(2-nitrophenoxy)-2-(pyridin-5-yl)-1H-isoindole-1,3(2H)-dione

Uniqueness

5-(3-nitrophenoxy)-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione is unique due to the specific positioning of the nitrophenoxy and pyridinyl groups, which can influence its reactivity and binding properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-(3-nitrophenoxy)-2-pyridin-4-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O5/c23-18-16-5-4-15(27-14-3-1-2-13(10-14)22(25)26)11-17(16)19(24)21(18)12-6-8-20-9-7-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAVZHZGRICMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=NC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362514
Record name STK295659
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5224-21-5
Record name STK295659
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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